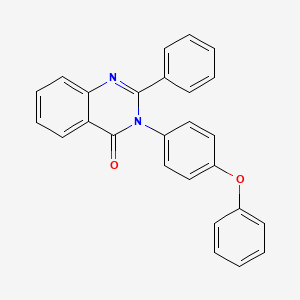
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane is a synthetic organic compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with a chloro and trimethoxyethylidene group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with chloroform and methanol under specific conditions. The reaction is catalyzed by a strong base such as sodium hydroxide, which facilitates the formation of the trimethoxyethylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The chloro and trimethoxyethylidene groups facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane include:
- 1-chloro-2,2-diphenyl-cyclopropane
- 1-chloro-2-(2-chlorocyclopropyl)cyclopropane
- 9-(1-chloro-ethyl)-phenanthrene
These compounds share structural similarities but differ in their substituents and reactivity. The unique combination of the chloro and trimethoxyethylidene groups in this compound sets it apart, offering distinct chemical properties and applications.
Propriétés
Numéro CAS |
89878-97-7 |
|---|---|
Formule moléculaire |
C10H17ClO3 |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-9(2)6-7(9)8(11)10(12-3,13-4)14-5/h6H2,1-5H3 |
Clé InChI |
MERLHLYZIRDLQK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1=C(C(OC)(OC)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



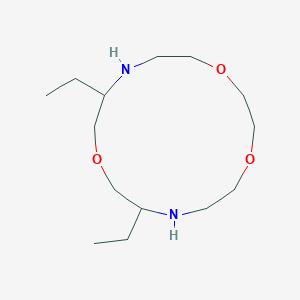
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)

![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
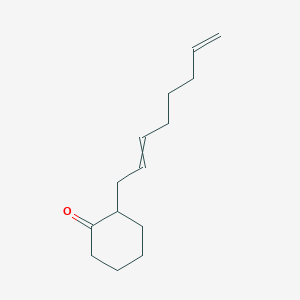

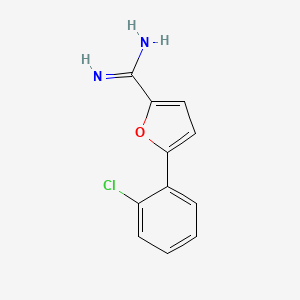
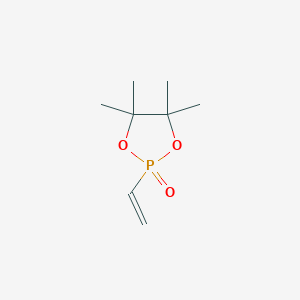
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
